A Comprehensive Technical Guide to 2,3-Dichloro-4-isopropoxyphenylboronic Acid (CAS 2096329-76-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to 2,3-Dichloro-4-isopropoxyphenylboronic Acid (CAS 2096329-76-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2,3-Dichloro-4-isopropoxyphenylboronic acid (CAS 2096329-76-7), a highly functionalized arylboronic acid of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and dissect its core reactivity, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By examining the influence of its unique substitution pattern—ortho-dichloro groups conferring significant steric hindrance and an isopropoxy group modulating electronic properties—this guide offers field-proven insights into its strategic use for constructing complex biaryl scaffolds. The potential for this building block in generating atropisomeric structures and its relevance in contemporary drug discovery programs are also discussed, providing a comprehensive resource for scientists and drug development professionals.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
The advent of boron-containing compounds has revolutionized medicinal chemistry, moving from a niche area to a mainstream platform for drug design.[1] The approval of drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam has solidified the boronic acid moiety as a critical pharmacophore and a versatile synthetic handle.[1][2] Within this class, highly substituted arylboronic acids serve as indispensable building blocks for creating complex molecular architectures.
2,3-Dichloro-4-isopropoxyphenylboronic acid is a prime example of such a strategic intermediate. Its utility extends beyond that of a simple phenylboronic acid derivative; its specific substitution pattern is engineered for purpose:
-
Dichloro Substitution: The chlorine atoms at the 2- and 3-positions provide significant steric bulk around the carbon-boron bond. This feature is crucial for influencing the conformation of resulting biaryl products and can be exploited to synthesize axially chiral atropisomers, a class of compounds of great interest in asymmetric catalysis and as bioactive molecules.[3]
-
Isopropoxy Group: The electron-donating ether at the 4-position electronically modulates the phenyl ring, influencing its reactivity in cross-coupling reactions.
-
Boronic Acid Moiety: This functional group is the cornerstone of its utility, primarily enabling carbon-carbon bond formation via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4][5]
This guide will serve as a technical resource for effectively synthesizing, handling, and strategically deploying this valuable building block in research and development settings.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its successful application and safe handling.
Core Properties
The key physicochemical data for 2,3-Dichloro-4-isopropoxyphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 2096329-76-7 | [6][7] |
| Molecular Formula | C₉H₁₁BCl₂O₃ | [6][7] |
| Molecular Weight | 248.90 g/mol | [6] |
| Appearance | White to off-white solid (typical for arylboronic acids) | Inferred from[8] |
| Solubility | Generally soluble in ethers (THF, Dioxane), ketones, and moderately soluble in chlorinated solvents.[9] Low solubility in non-polar hydrocarbons.[9] | Inferred from general boronic acid properties |
Stability and Storage
Like many arylboronic acids, this compound requires proper handling to maintain its integrity.
-
Sensitivity: Boronic acids can be susceptible to atmospheric moisture and oxygen.[10][11] The primary degradation pathway is often protodeboronation, where the C-B bond is cleaved by water or other protic sources to yield the corresponding arene (1,2-dichloro-3-isopropoxybenzene).[10][12]
-
Storage Conditions: To ensure a long shelf life, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[11] The storage area must be cool, dry, and away from direct sunlight and heat sources.[11][13] For long-term storage, conversion to a more stable boronate ester, such as the pinacol ester, can be considered.[12][14]
Safety and Handling
Adherence to standard laboratory safety protocols is essential.
| Hazard Class | GHS Statement | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses or goggles.[8][15] |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile or other suitable gloves.[8][15] |
| Respiratory Irritation | May cause respiratory irritation (H335) | Handle in a well-ventilated area or a chemical fume hood.[16] |
The GHS statements are inferred from similarly structured boronic acids.[17] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Recommended Synthesis Protocol
While several methods exist for the synthesis of arylboronic acids, the reaction of an organometallic intermediate with a borate ester remains one of the most reliable and scalable approaches.[18][19] We present a robust protocol based on the formation of a Grignard reagent followed by borylation.
Synthetic Workflow
The logical flow for the synthesis begins with the corresponding aryl bromide, which is converted to a Grignard reagent and subsequently trapped with an electrophilic boron source.
Caption: Proposed synthesis of the target boronic acid via Grignard formation.
Step-by-Step Experimental Methodology
This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Objective: To synthesize 2,3-Dichloro-4-isopropoxyphenylboronic acid from 1-Bromo-2,3-dichloro-4-isopropoxybenzene.
Materials:
-
1-Bromo-2,3-dichloro-4-isopropoxybenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (1-2 small crystals)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 equiv)
-
Hydrochloric Acid (2 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven- or flame-dried to remove residual moisture.
-
Causality: Grignard reagents are extremely sensitive to water. Anhydrous conditions are critical to prevent quenching of the organometallic intermediate, which would halt the reaction and reduce yield.[19]
-
-
Grignard Initiation: Add magnesium turnings to the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow to cool.
-
Expertise: The iodine serves a dual purpose: it visually indicates that the system is dry (vapors persist) and, more importantly, it activates the magnesium surface by etching away the passivating oxide layer, facilitating the initiation of the reaction.
-
-
Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. Dissolve the aryl bromide in anhydrous THF in the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete consumption of the starting material.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Causality: This step is performed at low temperature to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed borate ester, which would lead to undesired borinic or boronic acid byproducts.
-
-
Quench and Workup: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding 2 M HCl while cooling in an ice bath. Stir vigorously for 30 minutes until two clear layers form.
-
Expertise: The acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid and also dissolves the magnesium salts (Mg(OH)Br) into the aqueous layer.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent like hexanes to afford the pure 2,3-Dichloro-4-isopropoxyphenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling
The premier application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between an organoboron species and an organic halide or triflate.[4][5]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[4][5]
-
Transmetalation: A base activates the boronic acid, forming a more nucleophilic boronate species. This species transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.[4][5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Practical Considerations and Example Protocol
The steric hindrance from the ortho-dichloro substituents is a critical factor. While standard catalysts like Pd(PPh₃)₄ may work, reactions involving sterically demanding partners often benefit from catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the reductive elimination step.
Objective: To couple 2,3-Dichloro-4-isopropoxyphenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
2,3-Dichloro-4-isopropoxyphenylboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1, or 1,4-Dioxane/Water 4:1)
Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, the boronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Degas the chosen solvent system by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction vessel.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive state and can also promote side reactions like homocoupling of the boronic acid. Degassing is crucial for reproducibility and high yields.
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.
Relevance in Medicinal Chemistry
The structural motif provided by 2,3-Dichloro-4-isopropoxyphenylboronic acid is highly relevant to the development of modern therapeutics. For instance, the closely related (3,5-dichloro-4-isopropoxyphenyl) moiety is a key component of MGL-3196 (Resmetirom) , a highly selective thyroid hormone receptor β (THR-β) agonist developed for treating dyslipidemia.[20] The dichloro-phenyl ether scaffold is critical for achieving potency and selectivity.
By using 2,3-dichloro-4-isopropoxyphenylboronic acid, medicinal chemists can access novel analogs for structure-activity relationship (SAR) studies, exploring how changes in the chlorine substitution pattern affect target binding, selectivity, and pharmacokinetic properties.
Caption: Strategic use of the boronic acid as a building block in a drug discovery workflow.
Conclusion
2,3-Dichloro-4-isopropoxyphenylboronic acid is more than a simple reagent; it is a sophisticated building block designed for the challenges of modern organic synthesis. Its sterically hindered and electronically tuned structure provides chemists with a powerful tool for accessing novel chemical space, particularly in the construction of complex biaryl systems relevant to pharmaceuticals and materials science. A thorough understanding of its synthesis, handling requirements, and reactivity profile, especially the nuances of its application in Suzuki-Miyaura cross-coupling, is key to unlocking its full potential in the laboratory.
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